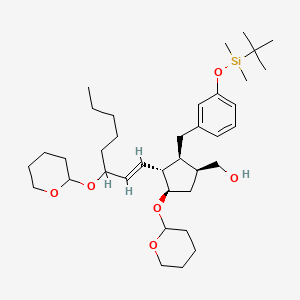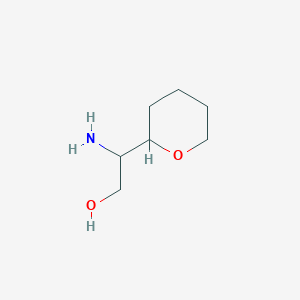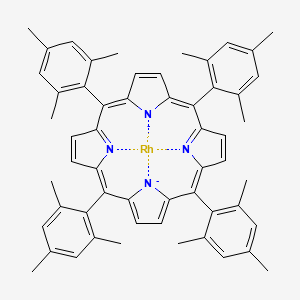
(Tetramesitylporphyrinato)rhodium(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetramesitylporphyrinato)rhodium(I) is a coordination compound that features a rhodium ion complexed with a tetramesitylporphyrin ligand.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Tetramesitylporphyrinato)rhodium(I) typically involves the reaction of rhodium salts with tetramesitylporphyrin ligands under controlled conditions. One common method includes the use of rhodium chloride and tetramesitylporphyrin in the presence of a base, such as sodium methoxide, in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for (Tetramesitylporphyrinato)rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反应分析
Types of Reactions: (Tetramesitylporphyrinato)rhodium(I) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligand substitution reactions where the tetramesitylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species .
科学研究应用
(Tetramesitylporphyrinato)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is explored for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
作用机制
The mechanism by which (Tetramesitylporphyrinato)rhodium(I) exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. Molecular targets include organic molecules with functional groups that can coordinate to the rhodium center, leading to transformations such as hydrogenation or oxidation .
相似化合物的比较
(Tetramesitylporphyrinato)iron(III): Similar in structure but features iron instead of rhodium.
(Tetramesitylporphyrinato)cobalt(II): Another analogous compound with cobalt, used in catalysis and materials science.
Uniqueness: (Tetramesitylporphyrinato)rhodium(I) is unique due to the specific properties imparted by the rhodium center, such as its ability to facilitate a wide range of catalytic reactions with high efficiency and selectivity. This makes it particularly valuable in industrial and research applications where such properties are desired .
属性
分子式 |
C56H52N4Rh-2 |
|---|---|
分子量 |
883.9 g/mol |
IUPAC 名称 |
rhodium;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2; |
InChI 键 |
CWVGOLQQFHRUEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


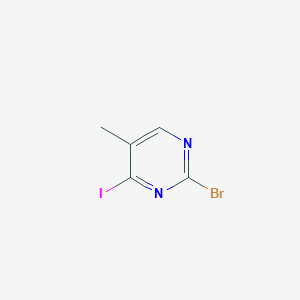
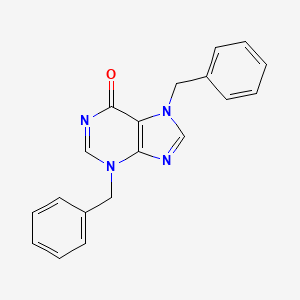
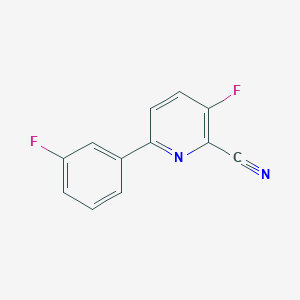
![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
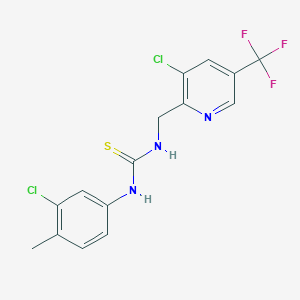
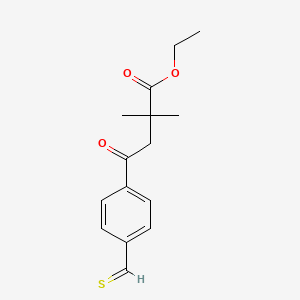
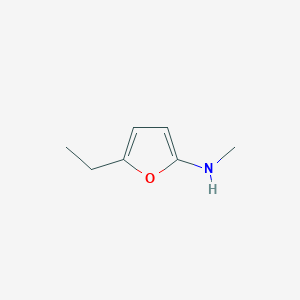
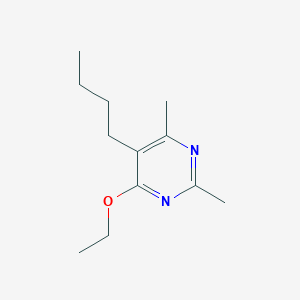
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
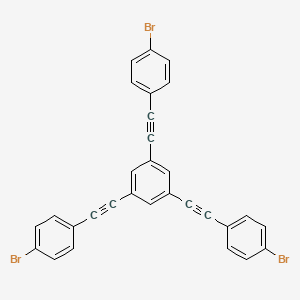
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
